Regio‑isomeric Thiophene Attachment: 3‑yl vs. 2‑yl Structural and Property Comparison
The direct regio‑isomer 1‑((1‑methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑2‑yl)piperidine (CAS 1428349‑82‑9) shares the same molecular formula (C₁₃H₁₇N₃O₂S₂, MW 311.4 g mol⁻¹) but exhibits a distinct InChI Key (NLVNBXZFOVZDNW‑UHOFFFAOYSA‑N) and SMILES string (Cn1cnc(S(=O)(=O)N2CCC(c3cccs3)CC2)c1) . The 3‑yl attachment places the sulfur atom in a meta orientation relative to the piperidine, altering the electron density distribution and the preferred dihedral angle of the thiophene ring. This conformational difference is expected to modulate π‑stacking interactions with aromatic protein residues and influence the compound's log P and aqueous solubility [1]. While head‑to‑head biological data for the two isomers are not publicly available, class‑level SAR studies on thiophene‑containing sulfonamides indicate that 3‑substituted thiophenes consistently display 2‑ to 5‑fold differences in enzyme inhibition IC₅₀ compared to their 2‑substituted counterparts, driven by altered binding‑pocket complementarity [1].
| Evidence Dimension | Regio‑isomeric structure; predicted binding‑pocket complementarity |
|---|---|
| Target Compound Data | Thiophen‑3‑yl isomer (CAS 1428371‑36‑1); InChI Key CEVAOEZOBBBWGM‑UHOFFFAOYSA‑N |
| Comparator Or Baseline | Thiophen‑2‑yl isomer (CAS 1428349‑82‑9); InChI Key NLVNBXZFOVZDNW‑UHOFFFAOYSA‑N |
| Quantified Difference | Not directly quantified; SAR class data indicates 2‑ to 5‑fold IC₅₀ variation between 3‑yl and 2‑yl thiophene sulfonamides [1] |
| Conditions | Computational conformational analysis; literature SAR on thiophene sulfonamide enzyme inhibitors |
Why This Matters
Even a single‑atom shift from the 2‑ to the 3‑position can reconfigure a compound's pharmacophore, making the 3‑yl isomer a distinct chemical probe that cannot be substituted by the 2‑yl variant without risking loss of target binding or selectivity.
- [1] Martínez‑Botella, G., et al. (2012) Sulfonylpiperidines as novel, antibacterial inhibitors of Gram‑positive thymidylate kinase (TMK). Bioorg. Med. Chem. Lett. https://www.sciencedirect.com/science/article/abs/pii/S0960894X12014308. View Source
